molecular formula C10H9ClN2O B2695462 N-[(3-chlorophenyl)methyl]-2-cyanoacetamide CAS No. 64488-08-0

N-[(3-chlorophenyl)methyl]-2-cyanoacetamide

Cat. No.: B2695462
CAS No.: 64488-08-0
M. Wt: 208.65
InChI Key: BSFAHGRCRCEWMR-UHFFFAOYSA-N
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Description

N-[(3-chlorophenyl)methyl]-2-cyanoacetamide is an organic compound with the molecular formula C10H9ClN2O It is a derivative of cyanoacetamide, where the hydrogen atom on the nitrogen is replaced by a 3-chlorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[(3-chlorophenyl)methyl]-2-cyanoacetamide can be synthesized through a multi-step process. One common method involves the reaction of 3-chlorobenzyl chloride with cyanoacetamide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

N-[(3-chlorophenyl)methyl]-2-cyanoacetamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Nucleophilic substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 3-chlorobenzylamine and cyanoacetic acid.

    Reduction: 3-chlorobenzylamine.

Scientific Research Applications

N-[(3-chlorophenyl)methyl]-2-cyanoacetamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of N-[(3-chlorophenyl)methyl]-2-cyanoacetamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-3-chloroaniline
  • 3-chlorobenzylamine
  • 3-chlorophenylacetonitrile

Uniqueness

N-[(3-chlorophenyl)methyl]-2-cyanoacetamide is unique due to the presence of both the cyano and amide functional groups, which confer distinct reactivity and potential for diverse applications. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-2-cyanoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c11-9-3-1-2-8(6-9)7-13-10(14)4-5-12/h1-3,6H,4,7H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSFAHGRCRCEWMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNC(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 38.5 g. (0.34 mole) of ethyl cyanoacetate and 48.1 g. (0.34 mole) of 3-chlorobenzylamine in 120 ml. of 95% ethanol is refluxed for 5 hours and then allowed to stand overnight at ambient temperature. Agitation causes crystallization. Filtration is followed by washing of the solid with a small amount of ether to give 28.7 g. of the desired product as small, white needles, m.p. 123°-5° C.
Quantity
0.34 mol
Type
reactant
Reaction Step One
Quantity
0.34 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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